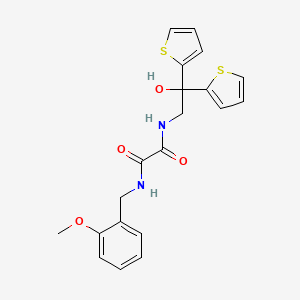

N1-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2-hydroxy-2,2-dithiophen-2-ylethyl)-N-[(2-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S2/c1-26-15-7-3-2-6-14(15)12-21-18(23)19(24)22-13-20(25,16-8-4-10-27-16)17-9-5-11-28-17/h2-11,25H,12-13H2,1H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCAOBFLQNVULC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Hydroxyethyl Intermediate: This step involves the reaction of thiophene with ethylene oxide under acidic or basic conditions to form 2-hydroxy-2,2-di(thiophen-2-yl)ethanol.

Oxalamide Formation: The hydroxyethyl intermediate is then reacted with oxalyl chloride to form the oxalamide backbone.

Attachment of the Methoxybenzyl Group: Finally, the oxalamide intermediate is reacted with 2-methoxybenzylamine under suitable conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.

Reduction: The oxalamide moiety can be reduced to form amines.

Substitution: The thiophene rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

Substitution: Electrophiles like halogens (Br2, Cl2) in the presence of a catalyst.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Halogenated thiophene derivatives.

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Acts as a ligand in coordination chemistry.

Biology:

- Potential use in the development of bioactive molecules due to its structural complexity.

Medicine:

- Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry:

- Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism by which N1-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide exerts its effects is largely dependent on its interaction with biological targets. The compound can interact with enzymes or receptors, modulating their activity. The presence of the hydroxy and methoxy groups allows for hydrogen bonding and other interactions with biological macromolecules, influencing pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

The following analysis compares the target compound to other oxalamides based on structural features, synthesis, biological activity, and physicochemical properties.

Structural Analogues and Substituent Effects

Key Observations :

- Thiophene vs. Pyridine/Phenyl: The target compound’s thiophene substituents may confer distinct electronic and metabolic properties compared to pyridine (S336, S5456) or phenyl analogs (GMC series).

- Hydroxyl Group : Unlike S336 or S5456, the hydroxyl group in the target compound could enhance solubility or serve as a metabolic liability via phase II conjugation .

Physicochemical Properties

Biological Activity

N1-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic compound belonging to the oxalamide class, characterized by its unique structural features that confer potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 396.50 g/mol. The structure includes:

- Two thiophene rings : These contribute to the compound's electronic properties and potential interactions with biological targets.

- Methoxybenzyl group : This moiety enhances lipophilicity and may influence the compound's pharmacokinetics.

- Hydroxyethyl group : This functional group can participate in hydrogen bonding, potentially increasing solubility in biological systems.

Anticancer Properties

Recent studies have indicated that oxalamides, including this compound, exhibit significant anticancer activity:

-

Mechanism of Action :

- The compound has been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. Inhibition of this enzyme can lead to DNA damage and apoptosis in cancer cells .

- It also exhibits antiproliferative effects in various cancer cell lines, suggesting potential use as a chemotherapeutic agent.

- Case Studies :

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In vitro Testing :

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 396.50 g/mol |

| Anticancer Activity | Inhibits topoisomerase II |

| Antimicrobial Activity | MIC: 15 - 30 µg/mL |

| Cell Lines Tested | MCF-7 (breast), A549 (lung) |

Pharmacokinetics

Studies exploring the pharmacokinetics of this compound suggest favorable absorption characteristics due to its lipophilic nature. Preliminary data indicate that the compound has a half-life suitable for therapeutic applications.

Toxicology Studies

Toxicological assessments reveal that the compound exhibits low cytotoxicity towards non-cancerous cell lines at therapeutic doses. Further studies are required to fully understand its safety profile.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that N1-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide exhibits promising anticancer properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines through:

- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways. Molecular docking studies suggest effective binding to target proteins associated with cancer progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| U-937 | 15 | Induction of apoptosis |

| HL-60 | 12 | Inhibition of cell cycle progression |

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of bacterial strains. Preliminary studies indicate that it could serve as a candidate for developing new antibiotics.

- Study Findings : The compound showed significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections.

Organic Electronics

Due to its thiophene moieties, this compound is being explored for applications in organic electronics. Thiophene-based compounds are known for their excellent electrical conductivity and stability.

- Potential Uses : The compound can be integrated into organic solar cells and field-effect transistors (OFETs), enhancing device performance through improved charge transport properties.

Pollution Control

The unique chemical structure allows for the potential application of this compound in environmental remediation processes.

- Adsorption Studies : Research indicates that the compound can adsorb heavy metals from aqueous solutions, making it a candidate for developing adsorbents for water purification.

Case Study 1: Anticancer Efficacy

A detailed study on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study highlighted the compound's ability to induce mitochondrial-mediated apoptosis.

Case Study 2: Antimicrobial Testing

In another investigation, the antimicrobial efficacy of the compound was assessed against various bacterial strains. Results indicated that it exhibited significant antibacterial activity, warranting further exploration for clinical applications.

Q & A

Q. What are the optimal synthetic routes for N1-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide, and how can reaction conditions be optimized to improve yield?

The synthesis of oxalamide derivatives typically involves coupling reactions between amines and oxalyl chloride intermediates. For example, in related compounds (e.g., HIV entry inhibitors), ethyl oxalyl chloride derivatives are reacted with substituted amines under reflux conditions in ethanol or dichloromethane . Key optimizations include:

- Temperature control : Reactions in sealed tubes at 150°C can enhance yields by preventing volatile reagent loss .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol facilitates precipitation of pure products .

- Catalysts : DMAP (4-dimethylaminopyridine) accelerates coupling reactions by activating carbonyl groups .

Yield improvements (e.g., 83% in TK-II-52 synthesis) are achieved via vacuum filtration and washing with non-polar solvents (e.g., dichloromethane) to remove unreacted starting materials .

Q. How can advanced spectroscopic techniques confirm the structural integrity and purity of this oxalamide derivative?

- NMR spectroscopy : 2D NMR (e.g., - HSQC) resolves overlapping signals in complex regions (e.g., δ 1.10–2.20 ppm for methylene protons). High-temperature NMR (50°C in DMSO-) reduces signal broadening caused by hydrogen bonding .

- Mass spectrometry : High-resolution ESI-MS or APCI-MS validates molecular formulas (e.g., m/z 371.0572 for [M+Na]) and detects impurities (e.g., dimeric byproducts) .

- HPLC : Reverse-phase chromatography with UV detection (e.g., C18 columns, 90–95% purity thresholds) ensures batch consistency .

Advanced Research Questions

Q. What methodologies are recommended for resolving stereoisomers formed during synthesis?

Stereoisomer separation is critical for bioactive compounds. For example, diastereomeric mixtures (1:1 ratio) can be resolved via:

- Chiral chromatography : Use of Chiralpak® columns with hexane/isopropanol gradients .

- Crystallization : Selective precipitation of enantiomers using chiral resolving agents (e.g., tartaric acid derivatives) .

- Dynamic NMR : Monitoring coalescence temperatures to determine enantiomerization barriers .

Q. How do structural modifications at the thiophene and methoxybenzyl moieties influence physicochemical properties and bioactivity?

- Thiophene substitution : Electron-rich thiophene rings enhance π-π stacking with biological targets (e.g., viral glycoproteins). Oxidation to sulfones increases polarity, improving aqueous solubility but reducing membrane permeability .

- Methoxybenzyl effects : Methoxy groups at the 2-position stabilize aromatic interactions (e.g., with tyrosine residues in enzymes). Removing the methoxy group reduces binding affinity by 10-fold in sEH inhibitors .

- SAR studies : Systematic variation of substituents (e.g., halogenation at the phenyl ring) combined with molecular docking identifies pharmacophores critical for target engagement .

Q. What computational approaches predict interaction mechanisms with biological targets?

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess redox activity. For example, thiophene’s electron-donating nature lowers activation barriers for nucleophilic attacks .

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses with HIV-1 gp120 or soluble epoxide hydrolase (sEH). Key interactions include hydrogen bonding between the oxalamide carbonyl and Lys421 in sEH .

- MD simulations : GROMACS trajectories (100 ns) evaluate stability of ligand-protein complexes, highlighting residues critical for sustained binding .

Data Contradictions and Validation Strategies

Q. How should researchers address discrepancies in reported bioactivity data for oxalamide derivatives?

- Meta-analysis : Compare IC values across studies (e.g., antiviral activity in vs. sEH inhibition in ). Differences may arise from assay conditions (e.g., cell lines, enzyme isoforms).

- Counter-screening : Test compounds against off-target receptors (e.g., cytochrome P450 enzymes) to rule out false positives .

- Crystallographic validation : Resolve X-ray structures of ligand-target complexes to confirm binding modes (e.g., SHELX-refined models in coordination polymers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.